Cas no 6972-71-0 (4,5-Dimethyl-2-nitroaniline)

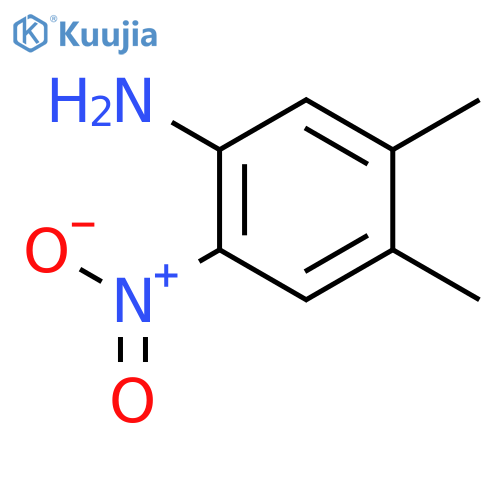

4,5-Dimethyl-2-nitroaniline structure

商品名:4,5-Dimethyl-2-nitroaniline

4,5-Dimethyl-2-nitroaniline 化学的及び物理的性質

名前と識別子

-

- 4,5-Dimethyl-2-nitroaniline

- 2-Nitro-4,5-Dimethyl Aniline

- 6-Nitro-3,4-xylidine

- 4,5-dimethyl-2-nitro-benzenamin

- Benzenamine, 4,5-dimethyl-2-nitro-

- 3,4-Xylidine, 6-nitro-

- 2-Nitro-4,5-dimethylaniline

- O1U4USE3TJ

- 4,5-dimethyl-2-nitrophenylamine

- PINGKGKKUSYUAW-UHFFFAOYSA-N

- 2-Nitro-4,5-xylidine

- 3,4-Dimethyl-6-nitroaniline

- 3, 6-nitro-

- 4-Amino-5-nitro-o-xylene

- Benzenamine,5-dimethyl-2-nitro-

- 2-Amino-4,5-dimethylnitrobenzene

- Z104477752

- NSC-62010

- MFCD00007811

- UNII-O1U4USE3TJ

- 4 pound not5-Dimethyl-2-nitroaniline

- 1,2-Dimethyl-4-nitro-5-aminobenzol

- EN300-20327

- 4,5-DIMETHYL-2-NITROBENZENAMINE

- CCG-302562

- EINECS 230-211-5

- AE-562/40208761

- STR08532

- SY039772

- 6972-71-0

- FT-0617200

- 6-NITRO-3,4-DIMETHYLANILINE

- 1-AMINO-3,4-DIMETHYL-6-NITROBENZENE

- 4,5-Dimethyl-2-nitro-phenylamine

- BP-11462

- NS00036935

- CS-W010808

- AB01334138-02

- AKOS000119388

- SCHEMBL348272

- 4,5-Dimethyl-2-nitroaniline, 97%

- A836623

- NCGC00341738-01

- W-104597

- InChI=1/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H

- NSC62010

- DTXSID2064529

- NSC 62010

- AM83224

- DB-013485

- STK372008

- DTXCID6046553

-

- MDL: MFCD00007811

- インチ: 1S/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H3

- InChIKey: PINGKGKKUSYUAW-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C([H])=C(C([H])([H])[H])C(C([H])([H])[H])=C([H])C=1N([H])[H])=O

- BRN: 2209637

計算された属性

- せいみつぶんしりょう: 166.07400

- どういたいしつりょう: 166.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 71.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.2275 (estimate)

- ゆうかいてん: 139-141 °C (lit.)

- ふってん: 335.7℃ at 760 mmHg

- フラッシュポイント: 335.7 °C at 760 mmHg

- 屈折率: 1.6273 (estimate)

- PSA: 71.84000

- LogP: 2.89820

- ようかいせい: 使用できません

4,5-Dimethyl-2-nitroaniline セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H312-H315-H319-H332-H335

- 警告文: P261-P280-P305 + P351 + P338

- 危険物輸送番号:UN2811

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 危険レベル:6.1

- 危険レベル:6.1

- 包装グループ:III

- 包装等級:III

- 包装カテゴリ:III

- リスク用語:R36/37/38

- TSCA:Yes

- セキュリティ用語:6.1

4,5-Dimethyl-2-nitroaniline 税関データ

- 税関コード:2921430090

- 税関データ:

中国税関コード:

2921430090概要:

2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

要約:

HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4,5-Dimethyl-2-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM191829-500g |

4,5-Dimethyl-2-nitroaniline |

6972-71-0 | 95+% | 500g |

$1272 | 2022-06-10 | |

| Enamine | EN300-20327-2.5g |

4,5-dimethyl-2-nitroaniline |

6972-71-0 | 95.0% | 2.5g |

$25.0 | 2025-02-20 | |

| Apollo Scientific | OR0414-5g |

4,5-Dimethyl-2-nitroaniline |

6972-71-0 | 98+% | 5g |

£17.00 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1016-25G |

4,5-dimethyl-2-nitroaniline |

6972-71-0 | 97% | 25g |

¥ 250.00 | 2023-03-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040224-100g |

4,5-Dimethyl-2-nitroaniline |

6972-71-0 | 98% | 100g |

¥1065 | 2023-04-13 | |

| abcr | AB224005-25g |

4,5-Dimethyl-2-nitroaniline, 95%; . |

6972-71-0 | 95% | 25g |

€94.00 | 2024-04-16 | |

| Alichem | A012001285-1g |

4,5-DiMethyl-2-nitroaniline |

6972-71-0 | 95% | 1g |

$1460.20 | 2023-09-01 | |

| Fluorochem | 041920-10g |

4,5-Dimethyl-2-nitroaniline |

6972-71-0 | 95+% | 10g |

£13.00 | 2022-03-01 | |

| abcr | AB224005-25 g |

4,5-Dimethyl-2-nitroaniline, 95%; . |

6972-71-0 | 95% | 25g |

€83.50 | 2022-09-01 | |

| TRC | D457035-10g |

4,5-Dimethyl-2-nitroaniline |

6972-71-0 | 10g |

$138.00 | 2023-05-18 |

4,5-Dimethyl-2-nitroaniline サプライヤー

atkchemica

ゴールドメンバー

(CAS:6972-71-0)4,5-Dimethyl-2-nitroaniline

注文番号:CL5538

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:24

価格 ($):discuss personally

4,5-Dimethyl-2-nitroaniline 関連文献

-

Jiahao Li,Minyi Yu,Zheng-Chao Duan,Haiyan Zhu,Wei Yao,Dawei Wang Mater. Chem. Front. 2021 5 7861

-

Leiduan Hao,Yanfei Zhao,Bo Yu,Hongye Zhang,Huanjun Xu,Zhimin Liu Green Chem. 2014 16 3039

-

Zong-Quan Wu,Deng-Feng Liu,Ying Wang,Na Liu,Jun Yin,Yuan-Yuan Zhu,Long-Zhen Qiu,Yun-Sheng Ding Polym. Chem. 2013 4 4588

-

Shu-Man Zhao,Zhao-Feng Qiu,Zou-Hong Xu,Zi-Qing Huang,Yue Zhao,Wei-Yin Sun Dalton Trans. 2022 51 3572

-

5. 552. Chemistry of the vitamin B12 group. Part I. Acid hydrolysis studies. Isolation of a phosphorus-containing degradation productJ. G. Buchanan,A. W. Johnson,J. A. Mills,A. R. Todd J. Chem. Soc. 1950 2845

6972-71-0 (4,5-Dimethyl-2-nitroaniline) 関連製品

- 578-46-1(5-Methyl-2-nitroaniline)

- 6393-42-6(2,6-Dinitro-4-methylaniline)

- 610-39-9(4-Methyl-1,2-dinitrobenzene)

- 59146-96-2(2,3-Dimethyl-6-nitroaniline)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:6972-71-0)4,5-DIMETHYL-2-NITROANILINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:6972-71-0)4,5-Dimethyl-2-nitroaniline

清らかである:99%

はかる:500g

価格 ($):616.0